6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is a bicyclic compound that belongs to the class of pyrrolidine derivatives. It is characterized by a saturated pyrrole ring fused to a cyclohexane structure, which contributes to its unique chemical properties and biological activities. This compound is of interest in medicinal chemistry due to its potential applications in drug development and as a building block for more complex molecules.
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine can be synthesized from various precursors, including pyrrolidine derivatives and other nitrogen-containing compounds. The classification of this compound falls under heterocyclic compounds, specifically those containing nitrogen in their ring structure. Heterocycles are significant in organic chemistry due to their prevalence in natural products and pharmaceuticals.
The synthesis of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step synthetic routes, often starting from commercially available pyrrole or pyrrolidine derivatives.
One common method for synthesizing this compound includes:
The molecular structure of 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine features a bicyclic framework consisting of a pyrrole ring fused to a cyclohexane moiety. The presence of the methyl group at the 6-position contributes to its steric and electronic properties.
The molecular formula for 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is C_{10}H_{17}N. Its molecular weight is approximately 155.25 g/mol.
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine can participate in various chemical reactions typical for nitrogen-containing heterocycles:
These reactions are generally facilitated by adjusting reaction conditions such as pH, temperature, and solvent systems to favor the desired pathway.
The mechanism of action for 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine in biological systems often involves interaction with specific receptors or enzymes.
Research indicates that compounds with similar structures may exhibit activity against various biological targets, including:
6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is typically a colorless liquid or solid depending on its purity and form. Its melting point and boiling point can vary based on structural modifications and purity levels.
The compound is expected to be stable under normal conditions but may react with strong oxidizing agents or acids. Its solubility profile suggests it may be soluble in organic solvents like ethanol and dichloromethane while having limited water solubility.
Due to its structural characteristics, 6-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine has potential applications in:
The construction of the octahydro-1H-pyrrolo[2,3-c]pyridine framework necessitates sequential ring formation and strategic saturation. One dominant approach involves pyrrolidine ring formation prior to piperidine cyclization. Starting from appropriately substituted pyridine precursors, such as 3-aminomethyl-4-methylpyridine, a reductive amination installs the pyrrolidine nitrogen, followed by Boc-protection and intramolecular alkylation to close the piperidine ring [9]. Alternatively, Fischer indolization analogs adapt well to this scaffold: Cyclocondensation of N-protected 4-piperidones with α-amino aldehydes under acidic conditions generates the bicyclic system, though with variable control over the cis/trans ring junction [6].
A second-generation route employs Cadogan-Sundberg cyclization on ortho-nitro-vinyl pyridine derivatives. Phosphite-mediated reduction generates a nitrene intermediate, which undergoes intramolecular C-H insertion to furnish the pyrrolopyridine core. Subsequent catalytic hydrogenation (Pd/C, H₂) achieves full saturation but risks epimerization at ring fusion positions without careful pressure and temperature modulation [6] [9]. Yields for these multi-step sequences typically range from 15-40%, heavily dependent on purification efficiency for intermediates.
Table 1: Comparative Performance of Core Assembly Routes
Synthetic Strategy | Key Intermediate | Ring-Closing Step | Overall Yield (%) | Stereochemical Outcome |
---|---|---|---|---|
Reductive Amination/Cyclization | N-Boc-3-(bromopropyl)-4-methylpiperidine | Intramolecular N-alkylation | 25–32 | Predominantly cis-fused |
Fischer-Type Cyclocondensation | 4-(N-Protected-amino)-1-methylpiperidin-3-one | Acid-catalyzed annulation | 18–30 | cis/trans mixture (≈1:1) |
Cadogan-Sundberg Cyclization | 2-(2-Nitrovinyl)-3-methylpyridine | Nitrene insertion/Reduction | 35–42 | cis-Fused (≥85% de) |
Regioselective methylation at the C6 position (equivalent to the 4-position of the pyridine ring) is pivotal for biological activity modulation. Directed ortho-metalation (DoM) proves effective for pre-cyclization functionalization: Protection of the pyridine nitrogen (e.g., as N-oxide or SEM derivative) enables C4-lithiation at –78°C, followed by quenching with methyl iodide or DMF (for formyl group introduction, subsequently reducible to methyl) [6] [9]. This approach achieves >85% regioselectivity but requires stringent anhydrous conditions.
For post-cyclization methylation, electrophilic quenching of metalloenolates offers superior control. Deprotonation at C6 using LDA or LiTMP generates a configurationally stable enolate, which reacts with methyl iodide, triflate, or dimethyl sulfate. Stereoselectivity arises from convex-face attack on the cis-fused bicyclic system, affording the 6-methyl derivative with >95% diastereomeric excess when using the N-Boc-protected octahydro scaffold [9]. Heteroaryl substituents (e.g., indole, pyrimidine) are installed late-stage via Pd-catalyzed cross-coupling on 6-halo precursors (bromo or triflate), though saturation complicates catalyst choice—sterically hindered XPhos or RuPhos ligands mitigate β-hydride elimination [1] [6].
Achieving high cis-selectivity at the ring fusion demands tailored catalysis. Asymmetric hydrogenation of unsaturated precursors (e.g., 1,2,3,6-tetrahydropyrrolo[2,3-c]pyridines) using chiral Rh(DuPhos) or Ir(SegPhos) complexes affords enantiomerically enriched octahydro products (up to 92% ee). Catalyst loading (0.5–2 mol%) and H₂ pressure (50–200 psi) critically influence diastereoselectivity and reduction speed—higher pressures favor over-reduction to decahydro byproducts [9].
For C–N bond formation during ring closure, Pd-PEPPSI-type precatalysts enable Buchwald-Hartwig aminations under mild conditions (60–80°C). Cyclization of bromoalkylamine precursors employs Pd(OAc)₂/XPhos with Cs₂CO₃ base in toluene, suppressing N-dealkylation side reactions. Crucially, in situ SEM deprotection (using TBAF or MgBr₂·OEt₂) followed by immediate cyclization prevents aldehyde-mediated decomposition—a key side reaction observed when formaldehyde is released during deprotection [1] [6].
Protecting group (PG) selection profoundly impacts yield and stereocontrol throughout the synthesis. The SEM (trimethylsilylethoxymethyl) group excels for pyrrole nitrogen protection during halogenation and cross-coupling steps (e.g., Suzuki reactions at C2/C4). However, its removal necessitates harsh acids (conc. HCl, TFA) or fluoride sources, triggering formaldehyde release that forms tricyclic adducts via electrophilic capture—observed in up to 25% yield unless scavengers (thiourea, aniline) are added [1].
Carbamates (Boc, Cbz) offer orthogonal deprotection (acidic for Boc, hydrogenolytic for Cbz) and stabilize stereocenters during hydrogenation. While Boc withstands LDA-mediated enolization at C6, it impedes N-alkylation due to steric bulk. Conversely, acyl groups (acetyl, pivaloyl) facilitate high-yielding N-alkylations but are prone to migration under basic conditions and require hydrolytic removal incompatible with acid-sensitive substituents [9] [10].
Table 2: Protecting Group Performance in Key Transformations
Protecting Group | Installation Yield (%) | Stability to LDA | Deprotection Conditions | Compatibility with Pd-Catalysis | Major Drawbacks |
---|---|---|---|---|---|
SEM | 90–95 | Moderate | TBAF, HF·py, MgBr₂ | Excellent | Formaldehyde side products |
Boc | 85–90 | Excellent | TFA, HCl/dioxane | Good | Hinders N-alkylation; epimerization risk |
Cbz | 88–93 | Good | H₂/Pd-C | Poor (competes with coupling) | Over-reduction to methylene |
Acetyl | 95–98 | Poor | NaOH/MeOH | Moderate | Migration under base; low regioselectivity |
Optimized PG strategy: Sequential SEM protection (for early-stage functionalization), followed by exchange to Boc prior to enolate methylation/C6 functionalization, minimizes side reactions while maintaining stereochemical integrity. Final deprotection employs TFA/CH₂Cl₂ at 0°C to limit epimerization [1] [9] [10].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0